2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidine-5-carboxylic acid
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Overview
Description
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidine-5-carboxylic acid is a fluorinated pyridine derivative with a trifluoromethyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidine-5-carboxylic acid typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is to start with 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine as a precursor. The pyridine ring is then functionalized through various reactions, including halogenation, nitration, and subsequent reduction or substitution reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: : Reduction reactions can be used to modify the pyridine ring or the trifluoromethyl group.
Substitution: : The chlorine and fluorine atoms on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.
Substitution: : Nucleophiles such as amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.
Major Products Formed
Oxidation: : Esters, amides, and other carboxylic acid derivatives.
Reduction: : Reduced pyridine derivatives and modified trifluoromethyl groups.
Substitution: : Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Medicine: : It could be explored for its therapeutic potential, especially in the development of new drugs targeting specific diseases.
Industry: : Its unique properties may be useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidine-5-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
This compound is unique due to its combination of a trifluoromethyl group and a carboxylic acid group on a pyridine ring. Similar compounds include:
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: : A precursor in the synthesis of the target compound.
2-Chloro-3-(trifluoromethyl)pyridine:
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3O2/c1-5-7(11(20)21)4-18-10(19-5)9-8(13)2-6(3-17-9)12(14,15)16/h2-4H,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNLPXNMIVEDKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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